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molecular formula C21H36O4SSi B1366548 [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

Cat. No. B1366548
M. Wt: 412.7 g/mol
InChI Key: UGYZYCAKJQVTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576069B2

Procedure details

A 3-neck 250 mL-flask equipped with a gas inlet tube and dry-ice condenser was cooled to −78° C. and charged with liquid ammonia (40 mL). To the reaction mixture was added lithium wire (600 mg, 86.4 mmol) generating a deep blue solution. The mixture was allowed to stir for 1 hour. Acetylene, passed through a charcoal drying tube, was added to the ammonia until all the lithium had reacted and the solution turned colorless, at which time the flow of acetylene was stopped, the acetylene-inlet tube and condenser removed and the flask outfitted with a thermometer. DMSO (20 mL) was added and the ammonia evaporated with a warm water bath until the mixture reached a temperature of 30° C. The solution was stirred at this temperature for 2 hours until the solution stopped bubbling. The mixture was cooled to 5° C. and compound 84 (11.25 g, 27.3 mmol), in DMSO (10 mL), was added. The temperature was maintained at 5° C. The mixture was allowed to stir at 5° C. for 0.5 hours. Then the solution was gradually warmed to room temperature and stirred for an additional 18 hours. The brown/black reaction mixture was poured slowly over ice (300 g) and extracted with ether (4×100 mL), dried with anhydrous sodium sulfate, and concentrated in vacuo to yield a yellow oil. The oil was subsequently dissolved in THF (200 mL) and changed to a brownish color upon addition of TBAF hydrate (11.20 g, 35.5 mmol). The solution was allowed to stir for 24 hours 2 under N2 atmosphere. After stirring, the reaction was quenched with water (200 mL) and extracted with ether (3×100 mL). The ether extracts were combined and concentrated in vacuo. The crude product was purified by chromatography, on a silica gel column, eluting with 1:1 ether/petroleum ether to yield 86 (3.91 g, 93%) as a yellow oil. 1H NMR (CDCl3) δ 3.45 (d, J=6.2, 2H), 2.10 (d, J=6.2, 2H), 1.9 (s, 1H), 1.94-1.69 (m, 4H), 1.52-1.34 (m, 2H), 1.16-0.83 (m, 4H); 13C NMR (CDCl3) δ 83.8, 69.5, 69.0, 40.8, 37.7, 32.3, 29.7, 26.5.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.25 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Eight
[Compound]
Name
TBAF hydrate
Quantity
11.2 g
Type
reactant
Reaction Step Nine
Name
Yield
93%

Identifiers

REACTION_CXSMILES
N.[Li].[CH:3]#[CH:4].[Si](O[CH2:13][CH:14]1[CH2:19][CH2:18][CH:17]([CH2:20][O:21]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:16][CH2:15]1)(C(C)(C)C)(C)C>CS(C)=O.C1COCC1>[CH2:13]([CH:14]1[CH2:15][CH2:16][CH:17]([CH2:20][OH:21])[CH2:18][CH2:19]1)[C:3]#[CH:4] |^1:1|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Seven
Name
Quantity
11.25 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Eight
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Nine
Name
TBAF hydrate
Quantity
11.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 250 mL-flask equipped with a gas inlet tube and dry-ice condenser
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
the acetylene-inlet tube and condenser removed
ADDITION
Type
ADDITION
Details
DMSO (20 mL) was added
CUSTOM
Type
CUSTOM
Details
the ammonia evaporated with a warm water bath until the mixture
CUSTOM
Type
CUSTOM
Details
a temperature of 30° C
STIRRING
Type
STIRRING
Details
The solution was stirred at this temperature for 2 hours until the solution
Duration
2 h
CUSTOM
Type
CUSTOM
Details
stopped bubbling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 5° C
STIRRING
Type
STIRRING
Details
to stir at 5° C. for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
STIRRING
Type
STIRRING
Details
to stir for 24 hours 2 under N2 atmosphere
Duration
24 h
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography, on a silica gel column
WASH
Type
WASH
Details
eluting with 1:1 ether/petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#C)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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